molecular formula C23H36N4O6 B14183279 L-Phenylalanyl-L-valyl-L-leucyl-L-serine CAS No. 845509-85-5

L-Phenylalanyl-L-valyl-L-leucyl-L-serine

Cat. No.: B14183279
CAS No.: 845509-85-5
M. Wt: 464.6 g/mol
InChI Key: UQXJBMILGGWHFI-VJANTYMQSA-N
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Description

L-Phenylalanyl-L-valyl-L-leucyl-L-serine is a tetrapeptide composed of four amino acids: phenylalanine, valine, leucine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-valyl-L-leucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-valyl-L-leucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for side-chain modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce a hydroxylated peptide, while reduction can lead to the formation of reduced peptide bonds.

Scientific Research Applications

L-Phenylalanyl-L-valyl-L-leucyl-L-serine has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-valyl-L-leucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Phenylalanyl-L-valyl-L-isoleucyl-L-serine
  • L-Phenylalanyl-L-leucyl-L-valyl-L-histidyl-L-serine
  • L-Phenylalanyl-L-prolyl-L-glutamyl-DL-phenylalanyl-L-valyl-L-leucine

Uniqueness

L-Phenylalanyl-L-valyl-L-leucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophobic (phenylalanine, valine, leucine) and hydrophilic (serine) residues allows it to interact with a wide range of molecular targets and participate in diverse biochemical processes.

Properties

CAS No.

845509-85-5

Molecular Formula

C23H36N4O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C23H36N4O6/c1-13(2)10-17(21(30)26-18(12-28)23(32)33)25-22(31)19(14(3)4)27-20(29)16(24)11-15-8-6-5-7-9-15/h5-9,13-14,16-19,28H,10-12,24H2,1-4H3,(H,25,31)(H,26,30)(H,27,29)(H,32,33)/t16-,17-,18-,19-/m0/s1

InChI Key

UQXJBMILGGWHFI-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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